molecular formula C13H17N5OS B2776902 N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 874467-83-1

N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2776902
CAS No.: 874467-83-1
M. Wt: 291.37
InChI Key: OQVNSJRYIYTARN-UHFFFAOYSA-N
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Description

N-Isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic small molecule characterized by a tetrazole core substituted with a meta-tolyl group (m-tolyl) at the 1-position and a thioacetamide moiety linked to an isopropyl group. The m-tolyl substituent enhances aromatic interactions, while the isopropyl group modulates lipophilicity and steric bulk, influencing pharmacokinetic properties.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-9(2)14-12(19)8-20-13-15-16-17-18(13)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVNSJRYIYTARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide typically involves the reaction of 3-methylphenyl tetrazole with a suitable sulfanyl and acetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include steps such as purification through recrystallization or chromatography to achieve high purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in catalysis and material science for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in tetrazole substituents, acetamide side chains, and bioactivity profiles. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Tetrazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(m-tolyl) N-isopropyl C₁₄H₁₈N₆OS 334.39 High aromaticity; moderate lipophilicity
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide 1-methyl N-phenyl C₁₀H₁₁N₅OS 249.29 Lower molecular weight; increased lipophilicity
N-Phenethyl-2-(1H-tetrazol-5-yl)acetamide H (unsubstituted) N-phenethyl C₁₁H₁₃N₅O 247.26 Linear alkyl chain; higher synthetic yield (74%)
N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide H (unsubstituted) N-(3,4-dimethoxyphenyl) C₁₃H₁₅N₅O₃ 297.29 Electron-rich substituent; exceptional yield (93%)
  • This may enhance binding to hydrophobic enzyme pockets . Electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) improve synthetic yields (93%) but may reduce metabolic stability due to oxidation susceptibility .
  • Acetamide Side Chain :

    • The isopropyl group in the target compound balances lipophilicity and solubility better than phenyl () or phenethyl () groups.
    • Linear alkyl chains (e.g., phenethyl) correlate with higher synthetic yields (74–86%) compared to branched or bulky substituents .

Key Research Findings and Implications

Structural Advantages :

  • The m-tolyl group enhances aromatic interactions, while the isopropyl group optimizes solubility and steric effects.
  • The tetrazole-thioacetamide core is a versatile pharmacophore for enzyme inhibition, though target specificity requires further study.

Synthetic Considerations :

  • MCRs offer a scalable route for analogs, with yields influenced by substituent electronic and steric properties.

Biological Gaps :

  • Direct data on the target compound’s IMPDH/EGFR activity is lacking; future studies should prioritize enzymatic assays.

Biological Activity

N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through a multi-step process involving the reaction of m-tolyl isothiocyanate with isopropyl acetamide and subsequent cyclization to form the tetrazole ring. This synthesis route has been detailed in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including:

1. Antimicrobial Activity

  • Studies have shown that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated potent activity against various bacterial strains, indicating potential use as antimicrobial agents .

2. Anticancer Properties

  • Research indicates that compounds with tetrazole-thioacetamide structures can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

3. Plant Growth Regulation

  • The compound has also been tested for its efficacy as a plant growth regulator. It showed promising results, enhancing growth parameters in several plant species at low concentrations, which suggests potential agricultural applications .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell survival.
  • Interaction with Cellular Pathways : It has been noted that the compound can modulate signaling pathways related to cell proliferation and apoptosis, particularly through the activation of caspases and other apoptotic markers .

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.
Study BAnticancerInduced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours.
Study CPlant GrowthIncreased root length by 30% in treated tomato plants compared to control.

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